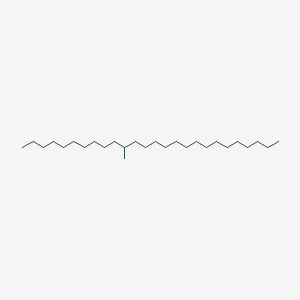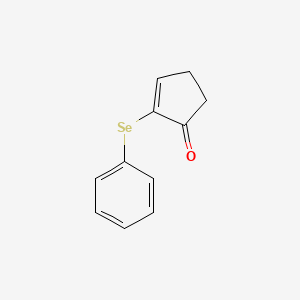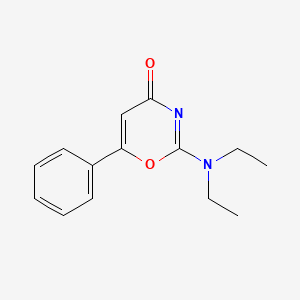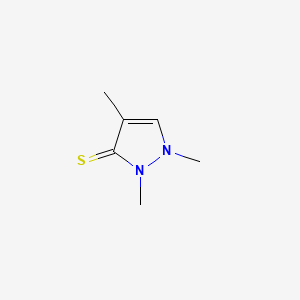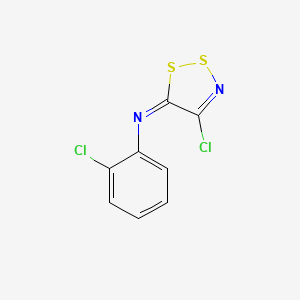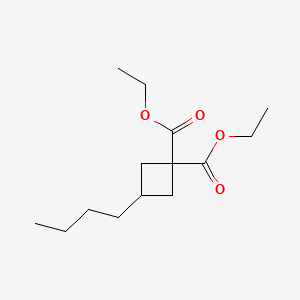
Diethyl 3-butylcyclobutane-1,1-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl 3-butylcyclobutane-1,1-dicarboxylate is an organic compound with the molecular formula C14H24O4. It is a derivative of cyclobutane, featuring two ester groups at the 1,1-positions and a butyl group at the 3-position. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 3-butylcyclobutane-1,1-dicarboxylate typically involves the cyclization of diethyl malonate with 1,3-dibromopropane under basic conditionsThe overall yield of this reaction is approximately 50% .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to maximize yield and minimize by-products. The reaction is typically carried out in a controlled environment to ensure consistency and quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl 3-butylcyclobutane-1,1-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The butyl group can be substituted with other alkyl or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often require the use of strong bases or acids as catalysts.
Major Products
Oxidation: The major products are diethyl cyclobutane-1,1-dicarboxylic acid derivatives.
Reduction: The major products are diethyl 3-butylcyclobutane-1,1-diol derivatives.
Substitution: The major products depend on the substituent introduced but generally result in modified cyclobutane derivatives.
Applications De Recherche Scientifique
Diethyl 3-butylcyclobutane-1,1-dicarboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of diethyl 3-butylcyclobutane-1,1-dicarboxylate involves its interaction with specific molecular targets and pathways. The ester groups can undergo hydrolysis to release carboxylic acids, which can then participate in various biochemical reactions. The butyl group may influence the compound’s lipophilicity and membrane permeability, affecting its biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Diethyl 1,1-cyclobutanedicarboxylate: Lacks the butyl group at the 3-position.
Diethyl 1,2-cyclobutanedicarboxylate: Has ester groups at the 1,2-positions instead of 1,1-positions.
Diethyl 3-methylcyclobutane-1,1-dicarboxylate: Features a methyl group instead of a butyl group at the 3-position.
Uniqueness
Diethyl 3-butylcyclobutane-1,1-dicarboxylate is unique due to the presence of the butyl group at the 3-position, which imparts distinct chemical and physical properties
Propriétés
Numéro CAS |
66016-03-3 |
|---|---|
Formule moléculaire |
C14H24O4 |
Poids moléculaire |
256.34 g/mol |
Nom IUPAC |
diethyl 3-butylcyclobutane-1,1-dicarboxylate |
InChI |
InChI=1S/C14H24O4/c1-4-7-8-11-9-14(10-11,12(15)17-5-2)13(16)18-6-3/h11H,4-10H2,1-3H3 |
Clé InChI |
XGHGPVUZHJRCRU-UHFFFAOYSA-N |
SMILES canonique |
CCCCC1CC(C1)(C(=O)OCC)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


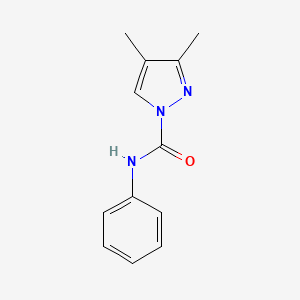
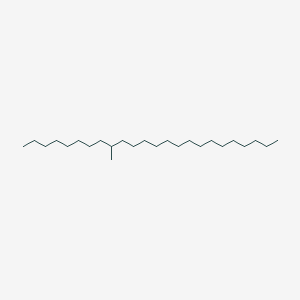
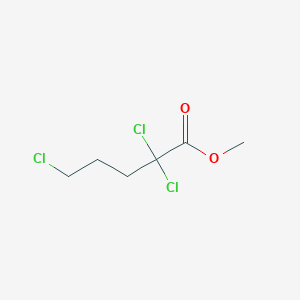
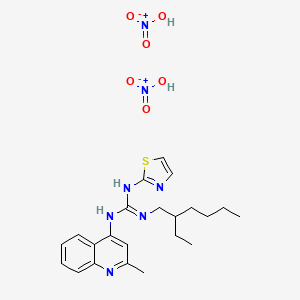
![4-[Butyl(prop-2-EN-1-YL)amino]butan-2-one](/img/structure/B14469742.png)
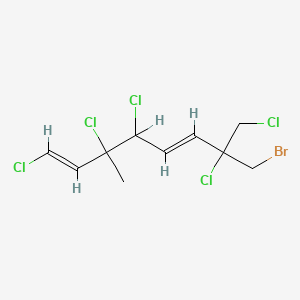
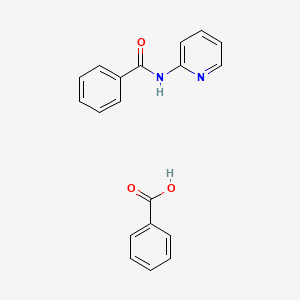
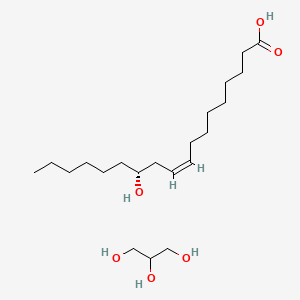
![Phosphonic acid, [1-[(trimethylsilyl)oxy]-2-propenyl]-, dimethyl ester](/img/structure/B14469761.png)
